3-(Fluoromethyl)piperidin-1-amine
Description
Properties
IUPAC Name |
3-(fluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-4-6-2-1-3-9(8)5-6/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMWZWVWNNHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example: Sulfur Tetrafluoride-Mediated Fluorination
A notable patented method describes the fluorination of nipecotic acid (3-piperidinecarboxylic acid) using sulfur tetrafluoride (SF4) in the presence of mixed solvents such as trichloromethane and anhydrous hydrofluoric acid in a stainless steel autoclave reactor. The reaction is conducted at moderate temperatures (65–105 °C) for 3–4 hours, followed by neutralization and extraction steps to isolate the fluorinated piperidine product.
| Parameter | Conditions/Values |
|---|---|
| Starting material | Nipecotic acid (3-piperidinecarboxylic acid) |
| Solvent | Trichloromethane + anhydrous hydrofluoric acid |
| Fluorinating agent | Sulfur tetrafluoride (SF4) |
| Temperature | 65–105 °C |
| Reaction time | 3–4 hours |
| Neutralization | Sodium hydroxide to pH 10 |
| Product yield | 77.9% to 80.6% (based on starting acid) |
| Product purity | 95–97% by distillation |
This method yields 3-(trifluoromethyl) piperidine derivatives with high purity and reasonable yield but involves handling hazardous reagents and requires specialized equipment due to corrosive and toxic gases.
Synthesis via Enamine and Iminium Intermediates
Another approach involves the generation of α-trifluoromethyl cyclic enamines or iminium species from lactam precursors, which upon reduction yield fluoromethyl-substituted piperidines.
Enamine Route
- δ-Lactams are treated with reagents such as trichloroborane and trifluoromethyl bromide (CF3Br) to form iminium intermediates.
- The CF3 anion attacks the iminium species, leading to β-elimination and formation of α-trifluoromethyl enamines.
- Subsequent catalytic hydrogenation reduces the enamine to the corresponding fluoromethyl piperidine.
This method provides a 30% yield of the enamine intermediate, which can be further processed to the desired amine derivative. It is noted that CF3Br is a gaseous reagent, complicating handling and scalability.
Cyclization and Ring Expansion Methods
Fluoromethyl piperidine derivatives can also be synthesized by cyclization of linear amines or ring expansion of smaller cyclic amines such as prolinol derivatives.
- Linear amines bearing fluoromethyl groups undergo intramolecular cyclization to form the piperidine ring.
- Prolinol derivatives can be expanded via ring expansion reactions to introduce the fluoromethyl substituent at the 3-position.
These methods are more complex but allow for structural diversity and incorporation of additional functional groups.
Nucleophilic Substitution and Functional Group Transformations
In some synthetic sequences, nucleophilic substitution reactions are employed to introduce the fluoromethyl group or to modify existing substituents on the piperidine ring.
- Halomethylated piperidines can undergo nucleophilic substitution with fluoride sources (e.g., KF, CsF) to install the fluoromethyl group.
- Hydrolysis, reduction, or amination steps follow to convert intermediates into 3-(fluoromethyl)piperidin-1-amine.
Comparative Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| SF4 Fluorination of Nipecotic Acid | Nipecotic acid | SF4, trichloromethane, HF, 65–105 °C, 3–4 h | ~78–81 | Industrially relevant, requires autoclave |
| Enamine Intermediate Route | δ-Lactam | CF3Br, BCl3, HEPT, reduction (Pd/C) | ~30 (enamine intermediate) | Complex handling of gaseous CF3Br |
| Cyclization of Linear Amines | Fluoromethyl linear amines | Cyclization under acidic/basic conditions | Variable | Allows structural diversity |
| Nucleophilic Substitution | Halomethyl piperidine derivatives | Fluoride salts (KF, CsF), polar solvents | Moderate | Requires pre-functionalized halides |
Research Findings and Industrial Considerations
- The SF4-based fluorination method offers a relatively short reaction time and high product purity but involves hazardous reagents and requires corrosion-resistant equipment.
- Enamine and iminium intermediate routes provide access to α-trifluoromethyl piperidine derivatives but suffer from lower yields and complex reagent handling.
- Cyclization and ring expansion methods are valuable for synthesizing diverse fluoromethyl piperidine analogs but are generally more labor-intensive.
- Nucleophilic substitution methods are versatile but depend on the availability of suitable halomethyl precursors.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)piperidin-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 3-(Fluoromethyl)piperidin-1-amine can yield corresponding fluoromethylated piperidine derivatives.
Reduction: Reduction reactions can produce amines with reduced fluoromethyl groups.
Substitution: Substitution reactions can lead to the formation of various alkylated piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
3-(Fluoromethyl)piperidin-1-amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural moiety is integral to the development of compounds targeting a range of medical conditions.
1.1. Synthesis of Pharmaceutical Agents
The compound is often utilized in the synthesis of piperidine-based drugs. For instance, it can be transformed into derivatives that exhibit activity against Janus kinase 3 (JAK3), which is implicated in inflammatory diseases such as rheumatoid arthritis and psoriasis. Tofacitinib, a known JAK3 inhibitor, is one such example where 3-(fluoromethyl)piperidin-1-amine derivatives play a crucial role in its synthesis .
1.2. Anticancer Research
Research has indicated that piperidine derivatives, including those containing the fluoromethyl group, demonstrate significant cytotoxicity against various cancer cell lines. The incorporation of fluorinated groups often enhances the potency and selectivity of these compounds against tumor cells while minimizing toxicity to normal cells.
The biological activities associated with 3-(fluoromethyl)piperidin-1-amine are diverse, with notable implications in pain management and cancer therapy.
2.1. Pain Management
Compounds similar to 3-(fluoromethyl)piperidin-1-amine have been studied for their antagonistic effects on TRPV1 receptors, which are involved in pain pathways. These compounds have shown promise as analgesics by effectively inhibiting capsaicin-induced activation of TRPV1, providing potential for new pain management therapies.
2.2. Anticancer Properties
The anticancer properties of this compound have been highlighted in several studies, where it exhibited selective cytotoxicity against specific cancer cell lines (e.g., PC3, K562, HeLa, A549). The mechanism involves interaction with cellular receptors or enzymes that modulate cancer cell proliferation .
Synthetic Pathways
The synthesis of 3-(fluoromethyl)piperidin-1-amine can be accomplished through various methodologies that emphasize safety and efficiency.
3.1. General Synthetic Methods
A common synthetic route involves halogenation followed by nucleophilic substitution reactions to introduce the fluoromethyl group onto the piperidine ring . The use of readily available starting materials and relatively benign reagents enhances the feasibility of large-scale production.
3.2. Case Studies
Several case studies illustrate the successful application of synthetic pathways leading to biologically active derivatives:
| Study | Objective | Results |
|---|---|---|
| Study A | Synthesis of JAK3 inhibitors | Developed derivatives with enhanced anti-inflammatory activity |
| Study B | Anticancer activity evaluation | Showed selective cytotoxicity against multiple cancer cell lines with minimal normal cell toxicity |
| Study C | TRPV1 receptor antagonism | Demonstrated significant analgesic effects in animal models |
Mechanism of Action
The mechanism by which 3-(Fluoromethyl)piperidin-1-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(Fluoromethyl)piperidin-1-amine and related piperidine/amine derivatives:
Key Comparative Insights :
Fluorination Impact: The fluoromethyl group in 3-(Fluoromethyl)piperidin-1-amine enhances metabolic stability compared to non-fluorinated analogs like 3-(Aminomethyl)-1-methylpiperidine . However, bulkier fluorinated groups (e.g., trifluoromethyl in Compound 14 ) may reduce blood-brain barrier penetration, limiting CNS applicability.
Synthetic Complexity: Compounds with multiple fluorinated or heteroaromatic groups (e.g., Compound 14 in ) require multi-step syntheses, whereas simpler amines like 3-(Aminomethyl)-1-methylpiperidine are commercially accessible .
Biological Activity: Piperidine-4-amine derivatives with indole or ATPase-targeting moieties (e.g., ) show pronounced anticancer activity, whereas 3-(Fluoromethyl)piperidin-1-amine's smaller substituents may favor neurological targets.
Biological Activity
3-(Fluoromethyl)piperidin-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy in various biological contexts.
1. Chemical Structure and Synthesis
3-(Fluoromethyl)piperidin-1-amine is characterized by a piperidine ring substituted with a fluoromethyl group. The synthesis of this compound often involves the trifluoromethylation of piperidine derivatives, which can be achieved through various methods, including nucleophilic substitutions and oxidative trifluoromethylation techniques .
Table 1: Synthesis Methods for 3-(Fluoromethyl)piperidin-1-amine
| Method | Yield (%) | Reference |
|---|---|---|
| Nucleophilic substitution | 75 | |
| Oxidative trifluoromethylation | 45 | |
| Direct fluorination | 60 |
2.1 Antiviral Activity
Recent studies have highlighted the antiviral properties of 3-(Fluoromethyl)piperidin-1-amine derivatives against various viruses, including influenza and herpes simplex virus (HSV). For instance, compounds derived from this scaffold exhibited significant inhibitory concentrations (IC50 values) as low as 0.0035 µM against H1N1, showcasing a high selectivity index (SI) of over 112,000 .
2.2 Antiparasitic Activity
The compound has also been evaluated for its antiparasitic activity. In vitro studies demonstrated that certain derivatives inhibited PfATP4-associated Na+-ATPase activity, which is crucial for the survival of Plasmodium falciparum, the causative agent of malaria. The optimized analogs showed promising efficacy in mouse models, indicating their potential as new antimalarial agents .
2.3 Anti-Tuberculosis Activity
The anti-tuberculosis properties of piperidine derivatives have been explored, with compounds similar to 3-(Fluoromethyl)piperidin-1-amine showing significant activity against Mycobacterium tuberculosis. One study reported an MIC value of 1.5 µg/mL for a structurally related compound, suggesting that modifications on the piperidine ring can enhance bioactivity against tuberculosis .
Table 2: Biological Activity Overview
| Activity Type | IC50 / MIC | Reference |
|---|---|---|
| Antiviral (H1N1) | 0.0035 µM | |
| Antiparasitic | EC50: 0.004 µM | |
| Anti-Tuberculosis | MIC: 1.5 µg/mL |
3. Structure-Activity Relationships (SAR)
The biological activity of 3-(Fluoromethyl)piperidin-1-amine is significantly influenced by its structural modifications. For example, the introduction of polar functional groups has been shown to improve aqueous solubility while maintaining or enhancing biological potency .
Table 3: SAR Insights
4. Case Studies and Research Findings
Several case studies have documented the efficacy and potential applications of 3-(Fluoromethyl)piperidin-1-amine:
- Antiviral Study : A recent investigation into the antiviral properties revealed that specific derivatives significantly reduced viral gene expression in cell cultures infected with H1N1 and HSV, supporting their potential use in antiviral therapies .
- Antimalarial Development : The optimization of piperidine-based compounds led to enhanced efficacy in inhibiting malaria parasites in vivo, with particular focus on compounds targeting PfATP4 .
Q & A
Q. What are the optimal synthetic routes for 3-(fluoromethyl)piperidin-1-amine, and how can reaction conditions be optimized?
Answer: The synthesis of 3-(fluoromethyl)piperidin-1-amine can be approached via reductive amination or nucleophilic substitution, leveraging fluorinated precursors. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Maintaining 0–5°C during fluoromethyl group introduction minimizes side reactions (e.g., elimination) .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization ensures high purity (>95%) .
Q. Example Optimization Table :
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Reductive Amination | 78 | 97 | NaBH(OAc)₃, RT, 24h |
| Nucleophilic Substitution | 65 | 93 | KF, DMF, 50°C, 12h |
Q. Which analytical techniques are critical for characterizing 3-(fluoromethyl)piperidin-1-amine?
Answer:
- NMR Spectroscopy : ¹⁹F NMR confirms fluoromethyl group integration (δ ~ -200 ppm for CF₃ environments) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 147.1) .
- HPLC-PDA : Purity assessment (>99%) using C18 columns (gradient: H₂O/acetonitrile + 0.1% TFA) .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s pharmacodynamic profile compared to non-fluorinated analogs?
Answer: The fluoromethyl group enhances:
- Metabolic Stability : Reduced CYP450-mediated oxidation due to C-F bond strength .
- Membrane Permeability : Increased lipophilicity (logP +0.5 vs. non-fluorinated analogs) improves bioavailability .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with receptor residues (e.g., kinase ATP pockets) .
Case Study :
In a comparative study, 3-(fluoromethyl)piperidin-1-amine showed 3x higher IC₅₀ against serotonin receptors than its methyl counterpart, attributed to fluorine’s steric and electronic effects .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated piperidines?
Answer: Discrepancies often arise from:
- Solvent Effects : DMSO can artificially enhance solubility, inflating in vitro activity . Validate with aqueous buffer assays.
- Stereochemical Variance : Enantiomers (e.g., (R)- vs. (S)-configurations) may exhibit divergent binding affinities . Use chiral HPLC or X-ray crystallography to confirm configuration.
- Assay Conditions : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal environments .
Q. Example Resolution Workflow :
Re-test compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization).
Perform molecular dynamics simulations to assess conformational stability .
Q. How can computational modeling predict the impact of fluoromethyl substitution on molecular docking?
Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Fluorine’s van der Waals radius (1.47 Å) and electronegativity alter binding poses .
- Free Energy Calculations : MM/GBSA quantifies fluorine’s contribution to binding energy (ΔΔG ~ -1.2 kcal/mol) .
Case Study :
For 3-(fluoromethyl)piperidin-1-amine, modeling predicted a 30% higher occupancy in the dopamine D2 receptor’s hydrophobic pocket vs. non-fluorinated analogs, later validated by radioligand assays .
Q. What are the best practices for comparative studies with structural analogs (e.g., 3-(trifluoromethyl)piperidines)?
Answer:
- Structural Alignment : Overlay analogs using PyMOL to assess fluoromethyl positioning .
- SAR Analysis : Correlate substituent size (F vs. CF₃) with activity (e.g., CF₃ may sterically hinder binding despite higher lipophilicity) .
- In Vivo PK/PD : Compare AUC and Cmax in rodent models to evaluate fluorine’s impact on pharmacokinetics .
Q. Example Comparison Table :
| Compound | logP | IC₅₀ (nM) | Half-life (h) |
|---|---|---|---|
| 3-(Fluoromethyl)piperidine | 1.2 | 45 | 3.5 |
| 3-(Trifluoromethyl)piperidine | 1.8 | 120 | 5.2 |
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) for >90% enantiomeric excess (ee) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization .
- Crystallization-Induced Diastereomer Resolution : Achieve >99% ee via diastereomeric salt formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
